Ethyl 7-(4-bromobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
Description
Ethyl 7-(4-bromobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate (molecular formula: C₂₄H₁₉BrN₂O₄, molecular weight: 479.32 g/mol) is a pyrrolo-pyrimidine derivative characterized by a fused bicyclic core with a 4-bromobenzoyl group at position 7, a 4-methoxyphenyl substituent at position 3, and an ethyl ester at position 5 . Its structure (SMILES: CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)OC) highlights key functional groups that influence its physicochemical and biological properties. Predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (204.2 Ų) and [M-H]⁻ (207.0 Ų) suggest utility in mass spectrometry-based applications .
Properties
CAS No. |
302912-89-6 |
|---|---|
Molecular Formula |
C24H19BrN2O4 |
Molecular Weight |
479.3 g/mol |
IUPAC Name |
ethyl 7-(4-bromobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H19BrN2O4/c1-3-31-24(29)19-12-22(23(28)16-4-8-17(25)9-5-16)27-14-26-20(13-21(19)27)15-6-10-18(30-2)11-7-15/h4-14H,3H2,1-2H3 |
InChI Key |
VKXIOKRLTCLUAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Formation of Pyrimidinium Bromide Intermediate
The synthesis begins with quaternization of 4-substituted pyrimidines. For example, 4-(4-methoxyphenyl)pyrimidine reacts with phenacyl bromide derivatives in acetone to form pyrimidinium bromides. The 4-methoxyphenyl group is introduced at this stage, ensuring regioselectivity in subsequent steps.
Reaction Conditions :
Cycloaddition with Ethyl Propiolate
The pyrimidinium bromide intermediate reacts with ethyl propiolate under basic conditions (e.g., triethylamine) to form the pyrrolo[1,2-c]pyrimidine skeleton. Ethyl propiolate acts as a dipolarophile, facilitating [3+2] cycloaddition.
Key Parameters :
Introduction of 4-Bromobenzoyl Group
Post-cycloaddition, Friedel-Crafts acylation introduces the 4-bromobenzoyl moiety. 4-Bromobenzoyl chloride reacts with the pyrrolo[1,2-c]pyrimidine intermediate in the presence of Lewis acids like AlCl₃.
Optimized Conditions :
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields. This method is particularly effective for cycloaddition and esterification steps.
One-Pot Cycloaddition and Acylation
A telescoped approach combines pyrimidinium ylide formation, cycloaddition, and acylation in a single reactor. Ethyl isocyanoacetate, generated in situ from N-formylglycine and triphosgene, reacts with 4-methoxyphenyl-substituted pyrimidinium salts under microwave conditions.
Microwave Parameters :
Advantages Over Conventional Heating
-
Faster Kinetics : 20 minutes vs. 12–24 hours in traditional methods.
-
Higher Purity : Reduced side reactions due to uniform heating.
Functionalization via Electrophilic Aromatic Substitution (SEAr)
The pyrrolo[1,2-c]pyrimidine core undergoes SEAr reactions to introduce electron-deficient groups like bromine. This method is critical for installing the 4-bromobenzoyl substituent.
Halogenation at Position 7
Bromination using N-bromosuccinimide (NBS) selectively targets position 7 of the pyrrolo[1,2-c]pyrimidine. Subsequent Friedel-Crafts acylation with 4-bromobenzoyl chloride completes the functionalization.
Reaction Sequence :
Regioselectivity Considerations
The electron-rich pyrrolo ring directs electrophiles to position 7, avoiding competition with the 4-methoxyphenyl group.
Alkylation and Esterification Strategies
Ethyl Ester Installation
The ethyl ester group at position 5 is introduced via nucleophilic acyl substitution. Ethyl chloroformate reacts with the carboxylic acid intermediate under basic conditions.
Conditions :
N-Alkylation for Solubility Enhancement
Methyl iodide or benzyl bromide alkylates the pyrimidine nitrogen, improving solubility for subsequent reactions.
Example :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR : Key signals include δ 8.57 (s, H-6), 7.77 (d, J = 8.4 Hz, H-2’/H-6’), and 4.50 (q, OCH₂CH₃).
-
HR-MS : [M+H]⁺ at m/z 479.06011 (calculated for C₂₄H₁₉BrN₂O₄).
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Time | Advantages |
|---|---|---|---|---|
| Multicomponent | Cycloaddition + SEAr | 60–75 | 24–48 hrs | High regioselectivity |
| Microwave-Assisted | One-pot cycloaddition/acylation | 55–60 | 20 min | Rapid, energy-efficient |
| SEAr Functionalization | Bromination + Friedel-Crafts | 70–80 | 4–6 hrs | Selective for position 7 |
Challenges and Optimization Opportunities
-
Side Reactions : Competing acylation at position 3 can occur if Lewis acid concentrations are too high.
-
Scale-Up Limitations : Microwave methods require specialized equipment for industrial-scale production.
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) improve yields but complicate purification .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(4-bromobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrrolo[1,2-c]pyrimidine core.
Reduction: Reduced forms of the compound, often leading to the removal of the bromine atom.
Substitution: Substituted derivatives where the bromine atom is replaced by another functional group.
Scientific Research Applications
Molecular Formula and Structure
- Molecular Formula : CHBrNO
- Molecular Weight : 479.32 g/mol
- CAS Number : 302912-89-6
The compound features a pyrrolo[1,2-c]pyrimidine core, which is known for its diverse biological activities. The presence of the 4-bromobenzoyl and 4-methoxyphenyl substituents enhances its potential therapeutic properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structures to ethyl 7-(4-bromobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate exhibit significant anticancer properties. For instance, research highlighted in the journal Pharmaceuticals demonstrated that pyrrolo-fused heterocycles can inhibit tubulin polymerization, which is crucial for cancer cell division. Specifically, a related compound showed promising growth inhibition across various cancer cell lines, outperforming established controls like phenstatin .
Case Studies and Results
-
In Vitro Studies :
- A study screened several pyrrolo derivatives against 60 human tumor cell lines, revealing that certain analogs exhibited high growth inhibition rates. For example, one derivative showed an average growth percent inhibition of 74.3% across tested lines .
- The compound's effectiveness was particularly pronounced against leukemia and prostate cancer cell lines, with growth inhibition rates exceeding 78% .
- Structure-Activity Relationship (SAR) :
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methods often leverage cycloaddition reactions and other organic transformations to build the complex structure efficiently.
Synthetic Pathways
- Starting Materials :
- Reactions :
Computational Studies
In addition to experimental approaches, computational methods have been employed to predict the pharmacokinetic properties (ADMET profile) of this compound. Molecular docking studies provide insights into how this compound interacts with target proteins involved in cancer progression .
Mechanism of Action
The mechanism of action of Ethyl 7-(4-bromobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The compound’s structural analogs differ primarily in substituent type and position on the phenyl rings, leading to variations in electronic properties and steric effects:
Key Observations :
- Electron-Donating vs. In contrast, bromine substituents (e.g., in the 4-bromophenyl analog) are electron-withdrawing, increasing lipophilicity and affecting binding affinity .
- Substituent Position : The 3,4-dimethoxyphenyl analog exhibits higher steric bulk and altered electronic effects compared to the 4-methoxyphenyl derivative, which may influence receptor binding or fluorescence properties .
Fluorescence and Quantum Yield
This suggests that modifying the benzoyl or aryl groups at positions 3 and 7 can tune electronic transitions for applications in chemical sensors or imaging.
Biological Activity
Ethyl 7-(4-bromobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a compound belonging to the pyrrolo[1,2-c]pyrimidine class, which is noted for its diverse biological activities. This compound features a complex structure that may contribute to its potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C24H19BrN2O4
- Molecular Weight : 479.32 g/mol
- CAS Number : 302912-89-6
The unique structural arrangement includes a pyrrolo ring fused with a pyrimidine ring, substituted with an ethyl ester group and a 4-bromobenzoyl moiety. The presence of the 4-methoxyphenyl group is significant for enhancing its biological activity and reactivity.
Anticancer Potential
Research indicates that compounds within the pyrrolo[1,2-c]pyrimidine class, including this compound, exhibit promising anticancer properties. A study conducted on various derivatives demonstrated significant growth inhibition against several human tumor cell lines, including leukemia, melanoma, and breast cancer:
| Compound | Cell Line Tested | Growth Inhibition (%) |
|---|---|---|
| This compound | MDA-MB-435 (melanoma) | 54.59% at 10^-5 M |
| Other derivatives | Various (60 lines) | Average GP inhibition of 25.7% |
The compound showed selective cytotoxicity against specific cancer types, suggesting its potential as a lead compound for further development in cancer therapy .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation : The compound's structural features likely interfere with critical cellular pathways that regulate growth.
- Induction of Apoptosis : Evidence suggests that similar compounds can trigger programmed cell death in cancer cells.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Interaction studies may include:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific proteins involved in cancer progression.
- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the chemical structure impact biological activity.
Recent Studies
- Anticancer Activity Assessment : A study screened this compound against a panel of human tumor cell lines. Results indicated significant growth inhibition in multiple cancer types, supporting its potential as an anticancer agent .
- Chemical Synthesis and Evaluation : The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents. This flexibility in synthesis enables the exploration of different derivatives to optimize biological activity .
Comparative Analysis with Similar Compounds
A comparative analysis with related compounds in the pyrrolo[1,2-c]pyrimidine class highlights the diversity in biological activity based on structural variations:
| Compound Name | Substituent Variations | Biological Activity |
|---|---|---|
| Ethyl 7-(4-fluorobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate | Fluorine instead of bromine | Anticancer |
| Ethyl 7-(4-chlorobenzoyl)-3-(2-thienyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate | Chlorine substitution | Enzyme inhibition |
These comparisons illustrate how slight modifications can lead to significant differences in biological profiles and activities .
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Pd(PPh₃)₄, DMF, 80°C | 65% | |
| 2 | Ethanol, H₂SO₄, reflux | 78% |
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromobenzoyl protons at δ 7.5–8.0 ppm; methoxy group at δ 3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 507.2) .
- X-ray Diffraction : Single-crystal analysis resolves bond angles and torsional strain in the pyrrolo-pyrimidine core .
Basic: How is the crystal structure determined, and what software is used?
Answer:
- Data Collection : Single-crystal X-ray diffraction (SC-XRD) at 298 K with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL (via SHELX suite) refines positional and thermal parameters, achieving R-factors < 0.06 .
- Visualization : ORTEP-3 generates thermal ellipsoid diagrams to depict atomic displacement .
Q. Key Crystallographic Parameters :
| Parameter | Value | Reference |
|---|---|---|
| R-factor | 0.054 | |
| Space Group | P2₁/c |
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) to enhance coupling efficiency.
- Solvent Effects : Compare DMF (high polarity) vs. THF (low polarity) for solubility and side-product suppression .
- Temperature Gradients : Lower coupling temperatures (e.g., 60°C vs. 80°C) reduce decomposition.
Data Contradiction : Higher temperatures may increase reaction rates but degrade bromobenzoyl groups. Balance via time-controlled heating .
Advanced: What pharmacological mechanisms are explored for this compound?
Answer:
Q. Table: Biological Activity Data
| Cell Line | IC₅₀ (µM) | Target Protein | Reference |
|---|---|---|---|
| HeLa | 8.2 ± 0.3 | Topoisomerase II | |
| MCF-7 | 9.7 ± 0.5 | Topoisomerase II |
Advanced: How are computational models used to predict photophysical properties?
Answer:
- DFT Calculations : Gaussian 09 optimizes ground-state geometry to calculate HOMO-LUMO gaps (e.g., 3.2 eV) .
- Fluorescence Quantum Yield : Measure using integrating sphere systems; compare with ethyl 3-biphenylyl analogs (quantum yield = 0.55) .
Advanced: How can structural analogs enhance biological activity?
Answer:
Q. Structure-Activity Relationship (SAR) Insights :
| Analog Modification | Biological Impact | Reference |
|---|---|---|
| 3,5-Dimethoxybenzoyl | IC₅₀ ↓ 40% | |
| Methyl carboxylate | Half-life ↑ 2x |
Advanced: How are data contradictions resolved in spectral analysis?
Answer:
- NMR Discrepancies : Overlapping peaks (e.g., aromatic protons) are resolved via 2D-COSY or NOESY .
- Mass Spec Ambiguity : High-resolution MS distinguishes isotopic patterns (e.g., ⁷⁹Br vs. ⁸¹Br) .
Case Study : Discrepancy in molecular ion peak (m/z 507.2 vs. 509.2) resolved via isotopic abundance matching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
